(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Description
(2R)-2-Amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride is a bicyclic amino acid derivative characterized by a rigid bicyclo[1.1.1]pentane core substituted with a fluorine atom at the 3-position. The (2R) stereochemistry at the α-carbon is critical for its biological activity and interaction with chiral targets. This compound’s molecular formula is C₈H₁₁ClFNO₂, with a molecular weight of 215.63 g/mol (calculated). Its structure combines the steric constraint of the bicyclo framework with the electronegative influence of fluorine, enhancing metabolic stability and target binding in drug design contexts .
Properties
Molecular Formula |
C7H11ClFNO2 |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,3-7)4(9)5(10)11;/h4H,1-3,9H2,(H,10,11);1H/t4-,6?,7?;/m0./s1 |
InChI Key |
RLKODNJPSBVIAI-KRQQWQAOSA-N |
Isomeric SMILES |
C1C2(CC1(C2)F)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1C2(CC1(C2)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step involves the cyclization of suitable precursors under high-pressure conditions to form the bicyclo[1.1.1]pentane ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Formation of the Acetic Acid Moiety:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of the target. This can lead to various biochemical effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Trifluoromethyl-Substituted Analogs
The trifluoromethyl-substituted analog, (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid hydrochloride (C₈H₁₁ClF₃NO₂, MW 245.63 g/mol), shares the bicyclo core but replaces fluorine with a CF₃ group. Key differences include:
- Stereochemical Impact: The (2S)-enantiomer of the CF₃ analog (CID 16228663) shows distinct NMR chemical shifts in regions corresponding to the bicyclo core and amino acid side chain, suggesting altered conformational dynamics .
Stereoisomeric Comparisons
The (2S)-enantiomer of the trifluoromethyl analog (CID 16228663) demonstrates the critical role of stereochemistry. For example, the (2S)-isomer’s SMILES string (C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)N) highlights its inverted configuration compared to the (2R)-form, which may affect interactions with enzymes or receptors .
Adamantane-Based Bicyclic Derivatives
Compounds like (S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride (MW 365.89 g/mol) replace the bicyclo[1.1.1]pentane with a bulkier adamantane group. Key contrasts include:
- Molecular Weight : Higher MW (365.89 vs. 215.63) may limit blood-brain barrier penetration.
- Synthetic Complexity : Adamantane derivatives require multi-step synthesis compared to the simpler bicyclo[1.1.1]pentane scaffold .
Biological Activity
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride, also known by its CAS number 1934367-59-5, is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has a molecular formula of CHClFNO and a molecular weight of approximately 195.62 g/mol. The structure features a bicyclic framework that contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 195.62 g/mol |
| CAS Number | 1934367-59-5 |
Research indicates that (2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid acts primarily as an agonist at metabotropic glutamate receptors (mGluRs). These receptors are integral in modulating synaptic transmission and are implicated in various neurological conditions.
In particular, studies have shown that derivatives of this compound exhibit selective agonist activity for group II mGluRs, specifically mGluR2 and mGluR3. For example, one study reported that a related compound demonstrated EC values of 29.4 nM and 45.4 nM for mGluR2 and mGluR3, respectively .
Pharmacological Effects
The pharmacological characterization of (2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid has revealed several important effects:
- Neuroprotective Effects : The compound has been noted for its neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
- Anxiolytic and Antidepressant-like Effects : Animal models have shown that this compound can reduce anxiety-like behaviors and exhibit antidepressant-like effects, suggesting its potential utility in treating mood disorders.
Study on Agonist Activity
A comparative study evaluated the agonist activity of several fluorinated bicyclic compounds, including (2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid. The results indicated that the introduction of fluorine improved selectivity and potency at mGluRs compared to non-fluorinated analogs .
Behavioral Studies
In behavioral assays involving phencyclidine (PCP)-induced hyperactivity in rats, the compound exhibited significant reductions in hyperactive behaviors with an effective dose (ED) as low as 0.26 mg/kg, highlighting its potential as an anxiolytic agent .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
